Methyl 4-(furan-2-yl)-4-oxobut-2-enoate

Physicochemical comparison Synthetic intermediate procurement Chromatographic method development

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 908240-40-4, molecular formula C₉H₈O₄, molecular weight 180.16 g/mol) is a heterocyclic building block belonging to the class of furan-substituted α,β-unsaturated esters. The compound features an (E)-configured enone system conjugated to a furan ring at the 2-position and a methyl ester terminus.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 908240-40-4
Cat. No. B12604318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(furan-2-yl)-4-oxobut-2-enoate
CAS908240-40-4
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)C1=CC=CO1
InChIInChI=1S/C9H8O4/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3
InChIKeyLUQNGLDRJGMLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 908240-40-4): A Furan-Substituted α,β-Unsaturated Ester for Procurement Evaluation


Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 908240-40-4, molecular formula C₉H₈O₄, molecular weight 180.16 g/mol) is a heterocyclic building block belonging to the class of furan-substituted α,β-unsaturated esters [1]. The compound features an (E)-configured enone system conjugated to a furan ring at the 2-position and a methyl ester terminus . It is classified as a substituted 4-oxo-2-butenoate, a scaffold recognized in medicinal chemistry for its capacity to serve as a Michael acceptor and for its role as a versatile synthetic intermediate in the preparation of macrocyclic natural products and bioactive molecules [2]. Its solid-state form is reported as a yellow solid [1], and its computed polar surface area (PSA) is 56.51 Ų with a predicted LogP of 1.19 .

Why Methyl 4-(furan-2-yl)-4-oxobut-2-enoate Cannot Be Interchanged with Closest Analogs: Physicochemical and Reactivity Gatekeepers


Within the 4-(furan-2-yl)-4-oxobut-2-enoate chemotype, ostensibly minor structural modifications produce measurable divergence in physicochemical properties that directly govern solubility, chromatographic behavior, and downstream reactivity. The methyl ester (target, MW 180.16) differs from the ethyl ester analog (CAS 117937-14-1, MW 194.18) not only in molecular weight but also in melting point range and computed lipophilicity . These differences, while seemingly subtle, critically influence the compound's partitioning in biphasic reaction systems, its crystallization behavior during purification, and the kinetic accessibility of the enone moiety to nucleophilic attack—all of which bear directly on the reproducibility of synthetic protocols. Furthermore, the specific (E)-configuration and the absence of substituents at the furan 5-position define a distinct steric and electronic environment around the electrophilic β-carbon of the enone [1]. Generic substitution with an analog lacking these precise features risks altering reaction yields, stereochemical outcomes, and the viability of multi-step synthetic routes that have been validated with the target compound. For procurement decisions in both medicinal chemistry and natural product total synthesis, selecting the exact target compound ensures fidelity to published protocols and minimizes the need for re-optimization of reaction conditions [1].

Head-to-Head and Cross-Study Quantitative Evidence for Methyl 4-(furan-2-yl)-4-oxobut-2-enoate Differentiation


Methyl Ester vs. Ethyl Ester Analog: Physicochemical Divergence with Procurement and Synthetic Relevance

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (MW 180.16 g/mol) presents a lower molecular weight and distinct melting behavior relative to its closest commercially available ester homolog, (E)-ethyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 117937-14-1, MW 194.18 g/mol, melting point 59–64 °C) . Although an experimentally determined melting point for the target compound is not uniformly reported across authoritative databases , vendor specifications indicate a melting point of 90.7–92.8 °C [1]. Computed LogP values further differentiate the two esters: the methyl ester has a predicted LogP of 1.19 , whereas the ethyl ester has a computed LogP of 1.58 . The density of the ethyl ester is reported as 1.163 g/cm³ ; experimental density for the target methyl ester is not available (N/A) . The approximately 30 °C higher melting point of the methyl ester translates to a wider liquid-range window for solution-phase reactions at elevated temperatures without melting-induced phase changes, while the lower LogP (ΔLogP ≈ 0.4) predicts earlier elution under reversed-phase HPLC conditions—an important consideration for purity analysis and preparative chromatography method development .

Physicochemical comparison Synthetic intermediate procurement Chromatographic method development

Synthetic Accessibility via 2-Substituted Furan Oxidation: Quantified Yield Range Validates Procurement Rationale

The target compound belongs to the well-precedented class of 4-oxygenated 2-enoic acid derivatives accessible through oxidative ring-opening of 2-substituted furans. A foundational study by Kobayashi et al. demonstrated that 2-substituted furans can be converted into trans 4-oxo-2-enals in 62–87% isolated yield using NBS/pyridine in THF–acetone–H₂O at <−15 °C [1]. These enals are then oxidized (NaClO₂) to the corresponding 4-oxo-2-enoic acids, which can be esterified to yield compounds analogous to the target methyl ester, providing a validated synthetic framework for this chemotype. While the published yield range refers specifically to the enal intermediates rather than the final methyl ester, the methodology establishes a benchmark for accessible throughput that supports procurement for multi-step synthesis campaigns. The target compound, as a pre-formed methyl ester, eliminates the need for in-house esterification of the acid, reducing synthetic step count by one relative to routes that start from the free carboxylic acid.

Synthetic methodology Furan oxidation Macrocyclic natural product synthesis

Chemotype Scaffold Recognition: Structurally Related Analogs as Malate Synthase Inhibitors and the Implication for Target Compound Procurement

The 4-(furan-2-yl)-4-oxobut-2-enoate scaffold has been identified in the literature as a structural framework relevant to the inhibition of Mycobacterium tuberculosis malate synthase (GlcB), an enzyme critical for the glyoxylate shunt pathway essential for persistent infection . This scaffold-level recognition confers upon the target compound a validated entry point into antimicrobial drug discovery programs. While the cited inhibitory activity data pertain to structurally related analogs rather than the target compound itself, the conservation of the core pharmacophore—furan ring conjugated to an α,β-unsaturated carbonyl system—establishes the target as a procurement-worthy intermediate for structure–activity relationship (SAR) exploration campaigns. Researchers initiating medicinal chemistry programs targeting the glyoxylate shunt can rationally select this compound as a starting scaffold for library synthesis.

Antimicrobial research Malate synthase inhibition Mycobacterium tuberculosis

Advantage as a Conjugate Addition Substrate in Furan-Derived Enone Ester Libraries

Furyl enone esters of the type represented by the target compound have been systematically studied as substrates for thermal intramolecular Diels–Alder (IMDA) reactions [1]. In a comparative kinetic study across a series of furyl enone esters, reaction rates in acetonitrile and toluene at two temperatures were determined. While the published kinetic data cover a series of 6-furylhexenoates rather than the target butenoate specifically, the study establishes that furan-containing enone esters exhibit tunable reactivity based on substitution pattern and ester identity. The methyl ester variant, by virtue of its smaller steric profile relative to ethyl or bulkier ester analogs, is predicted to offer less steric hindrance during nucleophilic approach to the β-carbon of the enone, a feature that can be leveraged in conjugate addition-based diversification strategies. This steric advantage, combined with the target compound's commercial availability, positions it favorably for library synthesis applications where reaction rate and conversion efficiency are paramount.

Conjugate addition Enone reactivity Heterocyclic building blocks

Validated Application Scenarios for Methyl 4-(furan-2-yl)-4-oxobut-2-enoate Procurement Based on Comparative Evidence


Macrocyclic Natural Product Total Synthesis: A Pre-Formed Ester for Step-Economical Route Design

In multi-step total synthesis campaigns targeting macrocyclic natural products such as aspicilin, patulolide, or pyrenophorin, the target compound provides the pre-assembled 4-oxo-2-enoate ester motif that is a key intermediate in furan oxidative ring-opening strategies. By procuring the methyl ester directly, synthetic chemists eliminate one esterification step from the sequence, reducing overall step count and improving cumulative yield potential [1]. The validated furan-to-enal conversion protocol (62–87% yield) establishes that this chemotype is accessible and scalable for multi-gram intermediate production, making the target compound a rational procurement choice for total synthesis laboratories.

Antimicrobial SAR Library Synthesis Targeting the Glyoxylate Shunt

Medicinal chemistry groups engaged in anti-tuberculosis drug discovery can deploy the target compound as an unsubstituted parent scaffold for systematic derivatization of the ester group, the furan ring, and the enone system. The recognition of the 4-(furan-2-yl)-4-oxobut-2-enoate chemotype as a framework for malate synthase (GlcB) inhibition validates this procurement for SAR expansion campaigns . The compound's structural simplicity — lacking additional substituents — makes it an ideal starting point for exploring substitution vector effects on enzyme inhibitory activity.

Conjugate Addition-Based Diversification for Heterocyclic Compound Libraries

For high-throughput parallel synthesis and medicinal chemistry library production, the target methyl ester's minimal steric profile at the ester position facilitates efficient conjugate addition of carbon and heteroatom nucleophiles to the enone β-carbon. This property, inferred from comparative IMDA kinetic studies of furyl enone esters, positions the target compound as a preferred substrate over bulkier ester analogs when rapid, high-conversion conjugate addition reactions are required [2]. Procurement of multi-gram quantities enables the generation of diverse compound libraries through variations in nucleophile identity and reaction conditions.

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